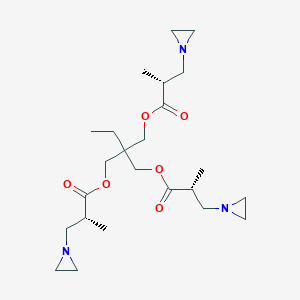
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is an organic compound with the molecular formula C10H15NO. It is a derivative of benzenemethanol and contains an aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- can be achieved through several methods. One common approach involves the reaction of benzenemethanol with an aminopropyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The aminopropyl group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can trigger a cascade of biochemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Norephedrine: A stereoisomer of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- with similar chemical structure and properties.
Ephedrine: Another related compound with similar pharmacological effects and applications.
Pseudoephedrine: A stereoisomer of ephedrine with similar uses in medicine and industry.
Uniqueness
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is unique due to its specific stereochemistry and the presence of the aminopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
101708-89-8 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9-10,12H,2,11H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
FZGAXGPIOLWEAX-UXQCFNEQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



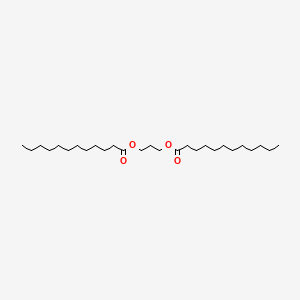
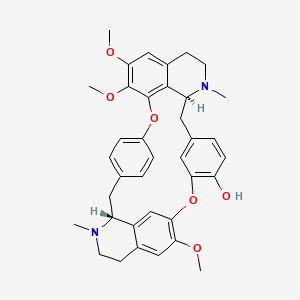

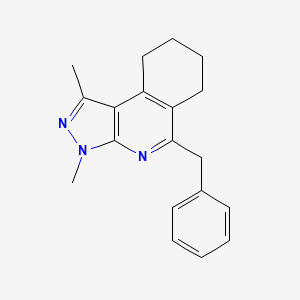
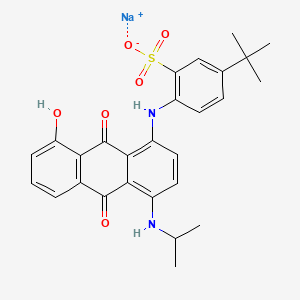
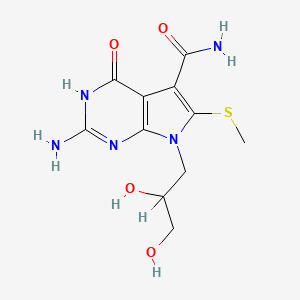

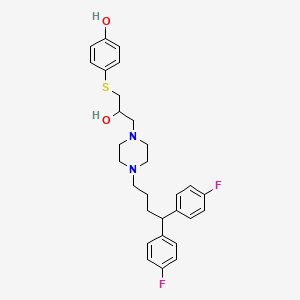
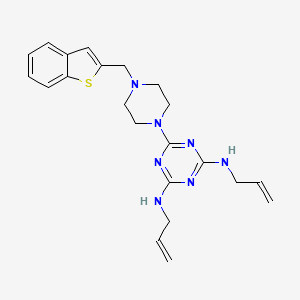
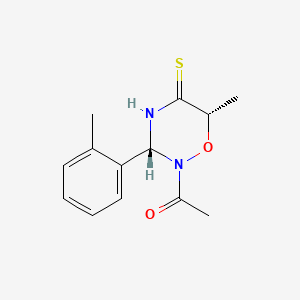
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

